Welcome to the BenchChem Online Store!
molecular formula C11H10O2 B1370849 5,6-Dihydronaphthalene-1-carboxylic acid

5,6-Dihydronaphthalene-1-carboxylic acid

Cat. No. B1370849
M. Wt: 174.2 g/mol
InChI Key: GTYAOOWWEBTZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06982348B2

Procedure details

To a solution of methyl 5,6-dihydronaphthalene-1-carboxylate (0.276 g, 1.466 mmol) in methanol (30 ml) was added 1N aqueous sodium hydroxide solution (8.80 ml, 8.80 mmol) and the mixture was stirred at 70° C. for 8 hrs. The reaction solution was diluted with water, acidified with dilute hydrochloric acid and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was crystallized from hexane to give the objective substance.
Name
methyl 5,6-dihydronaphthalene-1-carboxylate
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([O:13]C)=[O:12])[C:10]2[CH:9]=[CH:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO.O>[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[CH:9]=[CH:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
methyl 5,6-dihydronaphthalene-1-carboxylate
Quantity
0.276 g
Type
reactant
Smiles
C1(=CC=CC=2CCC=CC12)C(=O)OC
Name
Quantity
8.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1(=CC=CC=2CCC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.